2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid
Description
2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 2168111-53-1) is a fluorinated spirocyclic compound with a molecular formula of C₁₂H₁₈FNO₄ and a molecular weight of 259.28 g/mol . It features a 2-azaspiro[3.3]heptane core substituted with a fluorine atom at position 6 and a tert-butoxycarbonyl (Boc) protecting group. The compound is slightly soluble in polar solvents like DMSO, water (upon heating), and methanol, making it suitable for synthetic applications in drug discovery .
Properties
Molecular Formula |
C12H18FNO4 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-6-11(7-14)4-12(13,5-11)8(15)16/h4-7H2,1-3H3,(H,15,16) |
InChI Key |
IFDQMDFIPKQCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base to introduce the tert-butoxycarbonyl (Boc) protecting group. The fluorine atom is then introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) group, commonly used as a protecting group for amines in organic synthesis. The presence of a fluorine atom at the 6-position of the spirocyclic framework enhances its biological activity and stability in chemical environments.
Potential Applications
This compound has potential applications in:
- Pharmaceuticals Its unique structure could lead to the development of new drugs.
- Agrochemicals It can be used in the synthesis of new pesticides or herbicides.
- Materials Science Its unique structure could also lead to applications in designing new polymers or catalysts.
Interaction Studies
Interaction studies involving this compound are crucial to understanding its reactivity and potential biological effects. Key areas include:
- Reaction mechanisms Elucidating how it reacts with different reagents.
- Binding affinities Determining its affinity for biological targets.
- Metabolic pathways Understanding how it is metabolized in biological systems.
Such studies are essential for advancing this compound from the laboratory to potential therapeutic applications.
Structural Features
Several compounds share structural features with this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | Basic azaspiro structure without fluorine | Lacks fluorine; simpler reactivity |
| 6-Fluoroindole | Indole structure with fluorine substitution | Different core structure; known for bioactivity |
| 1-Amino-2-(tert-butoxycarbonyl)-cyclopentane | Cyclopentane core; similar Boc group | Different ring size; distinct reactivity |
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Non-Fluorinated Analogs
- Compound: 2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 1211526-53-2) Molecular Formula: C₁₂H₁₉NO₄ Molecular Weight: 241.29 g/mol Key Differences: Lacks the fluorine substituent at position 4. The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the fluorinated analog. This compound is a common precursor for synthesizing fluorinated derivatives .
Methyl-Substituted Analog
- Compound: 2-(tert-Butoxycarbonyl)-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 2166905-97-9) Molecular Formula: C₁₃H₂₁NO₄ Molecular Weight: 255.31 g/mol Key Differences: A methyl group replaces the fluorine atom.
Hydroxy-Substituted Analog
- Compound: tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 158602-43-8) Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.27 g/mol Key Differences: Contains a hydroxyl group instead of a carboxylic acid.
Variations in Protecting Groups
Benzyloxycarbonyl (Cbz)-Protected Analog
- Compound: 2-[(Benzyloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 1291487-33-6) Molecular Formula: C₁₅H₁₇NO₄ Molecular Weight: 275.30 g/mol Key Differences: The Boc group is replaced with a bulkier Cbz group. This substitution may hinder steric access in synthetic reactions but provides orthogonal protection strategies in multi-step syntheses .
Variations in Spirocyclic Ring Size
Spiro[3.4]octane Analog
- Compound: 2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octane-6-carboxylic acid (CAS: 1936652-98-0) Molecular Formula: C₁₃H₂₁NO₄ Molecular Weight: 255.31 g/mol Key Differences: The spiro ring expands to [3.4]octane, altering conformational flexibility and spatial orientation. This may impact binding affinity in target proteins .
Fluorinated Derivatives with Simplified Cores
6-Fluoro-2-azaspiro[3.3]heptane
- Compound : 6-Fluoro-2-azaspiro[3.3]heptane
Comparative Data Table
Key Research Findings
Metabolic Stability: The fluorine atom in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs, as observed in spirocyclic β-lactamase inhibitors .
Synthetic Utility : The Boc group in the target compound allows for selective deprotection under acidic conditions, enabling modular synthesis of prodrugs or conjugates .
Conformational Effects : Spiro[3.3]heptane cores exhibit restricted rotation, favoring bioactive conformations in enzyme-binding pockets. Larger spiro rings (e.g., [3.4]octane) may reduce this advantage .
Solubility Trade-offs : Fluorine’s electronegativity improves solubility in polar solvents, but methyl substituents (e.g., CAS 2166905-97-9) prioritize lipophilicity for blood-brain barrier penetration .
Q & A
Q. Advanced
- Low-temperature Boc deprotection (e.g., TFA/DCM at 0°C) minimizes acid-induced racemization.
- Chiral auxiliaries or enzymatic resolution ensures enantiopurity.
- In situ monitoring via circular dichroism (CD) or chiral HPLC detects early racemization .
How does this compound compare to other azaspiro building blocks in fragment-based drug discovery?
Advanced
Compared to 2-oxa-6-azaspiro[3.4]octane, the smaller [3.3]heptane core reduces steric bulk, enabling tighter binding to shallow protein pockets. Fluorine substitution offers a unique handle for 18F-PET imaging probes. Its synthetic accessibility (72% yield for BBMO precursor) makes it cost-effective for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
